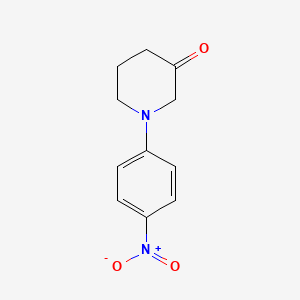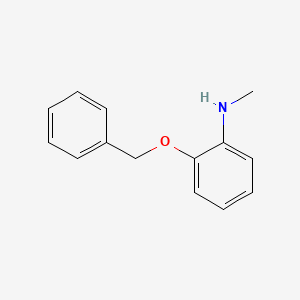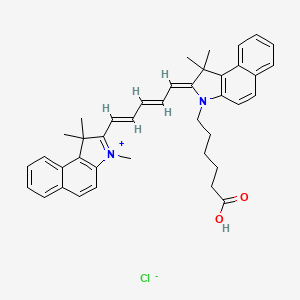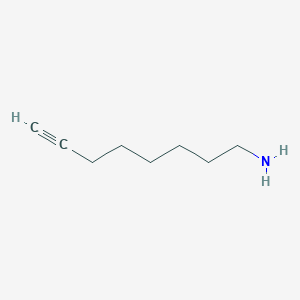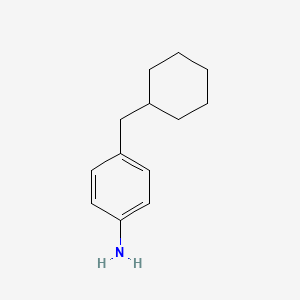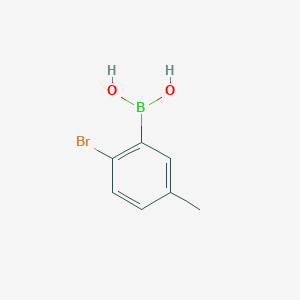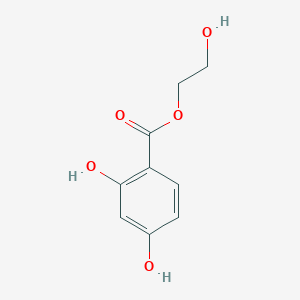
2-羟乙基 2,4-二羟基苯甲酸酯
描述
2-Hydroxyethyl 2,4-dihydroxybenzoate, also known as 2,4-Dihydroxybenzoic Acid 2-Hydroxyethyl Ester, is a chemical compound with the molecular formula C9H10O5 . It is a solid substance at 20 degrees Celsius .
Physical and Chemical Properties Analysis
2-Hydroxyethyl 2,4-dihydroxybenzoate appears as a white to almost white powder or crystal . It has a melting point ranging from 136.0 to 139.0 degrees Celsius .科学研究应用
抗氧化和抗菌性能:Kalinowska 等人(2021 年)的一项研究调查了七种植物来源的羟基苯甲酸衍生物,包括 2,4-二羟基苯甲酸 (2,4-DHB)。他们使用各种测定评估了抗/促氧化特性,并通过实验和理论估计了亲脂性。还研究了对各种病原体的抗菌活性和对特定细胞系的细胞毒性。这项研究为 HBA 在膳食补充剂、功能性食品或药物中的潜在应用提供了有价值的见解。
废水处理应用:另一项研究重点是 2,4-二羟基苯甲酸的阳极氧化用于废水处理。Leite 等人(2003 年)研究了在铂钛电极上 2,4-DHBA 的电化学氧化,揭示了其在替代水处理技术中的潜在用途。他们发现,在氧气析出区域工作会增加电活性电极表面积并增强电极上的传质,从而导致污染物几乎完全转化,总有机碳 (TOC) 显着降低 (Leite、Cognet、Wilhelm 和 Delmas,2003)。
光化学降解研究:Gmurek 等人(2015 年)研究了包括 2,4-二羟基苯甲酸在内的化合物的な光化学降解,他们使用了紫外 C 灯在有和没有过氧化氢的情况下。他们确定羟基化是与羟基自由基反应的主要途径,2,4-二羟基苯甲酸是主要的转化产物。这项研究有助于理解危险水污染物光降解所涉及的动力学和机制 (Gmurek、Rossi、Martins、Quinta-Ferreira 和 Ledakowicz,2015)。
未来方向
作用机制
Target of Action
The primary target of 2-Hydroxyethyl 2,4-dihydroxybenzoate is p-hydroxybenzoate hydroxylase , an enzyme found in organisms like Pseudomonas aeruginosa and Pseudomonas fluorescens . This enzyme plays a crucial role in the metabolism of aromatic compounds.
Mode of Action
The compound interacts with its target, p-hydroxybenzoate hydroxylase, but the exact nature of this interaction is currently unknown
Biochemical Pathways
The compound is likely metabolized via the gentisate pathway (for 3-hydroxybenzoate and gentisate) and the 3-oxoadipate pathway (for 4-hydroxybenzoate, 2,4-dihydroxybenzoate, and protocatechuate) .
Result of Action
Given its interaction with p-hydroxybenzoate hydroxylase, it is likely that the compound influences the metabolism of aromatic compounds .
生化分析
Biochemical Properties
2-Hydroxyethyl 2,4-dihydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the hydrolysis of ester bonds, where 2-Hydroxyethyl 2,4-dihydroxybenzoate acts as a substrate . The compound’s hydroxyl groups allow it to form hydrogen bonds with amino acid residues in the active sites of enzymes, facilitating catalytic activity . Additionally, it can interact with proteins through non-covalent interactions, influencing protein structure and function .
Cellular Effects
2-Hydroxyethyl 2,4-dihydroxybenzoate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses . For instance, it may enhance the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative stress . Furthermore, 2-Hydroxyethyl 2,4-dihydroxybenzoate can affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2-Hydroxyethyl 2,4-dihydroxybenzoate involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to enzyme inhibition or activation . For example, it may inhibit the activity of enzymes involved in pro-inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, 2-Hydroxyethyl 2,4-dihydroxybenzoate can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These interactions result in changes in the expression of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxyethyl 2,4-dihydroxybenzoate can change over time. The compound’s stability and degradation are important factors to consider . It has been observed that 2-Hydroxyethyl 2,4-dihydroxybenzoate remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light or extreme temperatures may lead to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways .
Dosage Effects in Animal Models
The effects of 2-Hydroxyethyl 2,4-dihydroxybenzoate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
2-Hydroxyethyl 2,4-dihydroxybenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and overall effects on the body .
Transport and Distribution
The transport and distribution of 2-Hydroxyethyl 2,4-dihydroxybenzoate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane . Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm and organelles . The localization and accumulation of 2-Hydroxyethyl 2,4-dihydroxybenzoate can influence its activity and function within the cell .
Subcellular Localization
2-Hydroxyethyl 2,4-dihydroxybenzoate exhibits specific subcellular localization patterns that affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of 2-Hydroxyethyl 2,4-dihydroxybenzoate is crucial for its role in cellular processes and overall cellular health .
属性
IUPAC Name |
2-hydroxyethyl 2,4-dihydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c10-3-4-14-9(13)7-2-1-6(11)5-8(7)12/h1-2,5,10-12H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMSXVSHWCOJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


